(E)-4-ethylphenyl 3-(furan-2-yl)acrylate
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Overview
Description
(E)-4-ethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and an ethylphenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of (E)-3-(furan-2-yl)acrylic acid with 4-ethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve a high yield of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. These methods can include the use of packed-bed reactors and catalytic systems to streamline the esterification process . The choice of catalysts and solvents, as well as the optimization of reaction parameters such as temperature and flow rate, are crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-4-ethylphenyl 3-(furan-2-yl)acrylate, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death . The compound may interact with enzymes involved in the ergosterol biosynthesis pathway, disrupting the normal function and growth of fungal cells.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)acrylic acid: Shares the furan-acrylate structure but lacks the ethylphenyl group.
Propyl (E)-3-(furan-2-yl)acrylate: Similar ester structure with a propyl group instead of an ethylphenyl group.
Uniqueness
(E)-4-ethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both the ethylphenyl and furan-acrylate moieties, which confer distinct chemical reactivity and biological activity. The ethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an antifungal agent .
Properties
IUPAC Name |
(4-ethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-12-5-7-14(8-6-12)18-15(16)10-9-13-4-3-11-17-13/h3-11H,2H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQWZOJVPMWZQC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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